Olivacine (CAS 484-49-1) addresses the critical solubility and toxicity limitations of ellipticine-based Topo II inhibitors. Its C-1 methyl substitution enables:
Olivacine (CAS 484-49-1), a naturally occurring 1,5-dimethyl-6H-pyrido[4,3-b]carbazole alkaloid, is a highly specialized precursor and reference standard procured primarily for advanced oncology drug discovery. As a structural isomer of the more common ellipticine, olivacine is distinguished by the placement of its methyl group at the C-1 rather than the C-11 position [1]. This specific structural configuration fundamentally alters its steric profile, metabolic stability, and derivatization potential. In industrial and academic procurement, olivacine is prioritized as a baseline scaffold for synthesizing next-generation topoisomerase II inhibitors and DNA intercalators, offering a distinct starting point for structure-activity relationship (SAR) libraries aimed at overcoming the severe toxicity and solubility limitations inherent to the broader pyrido[4,3-b]carbazole class [2].
Substituting olivacine with its widely available isomer, ellipticine, critically compromises downstream synthesis and formulation goals. Ellipticine and its direct analogs are notoriously limited by poor aqueous solubility and severe off-target toxicities, including nephrotoxicity and immunohemolytic effects, which have historically forced the withdrawal of ellipticine-based clinical candidates [1]. Furthermore, ellipticine derivatives are highly prone to metabolic oxidation into toxic quinoid intermediates. Olivacine’s unique C-1 methyl positioning allows chemists to perform targeted hydrophilic modifications—such as adding alkylamino moieties at the 1-position—that are sterically hindered or impossible on the ellipticine scaffold [2]. Consequently, buyers attempting to use ellipticine as a generic substitute will fail to achieve the necessary aqueous solubility and will inherit a significantly narrower therapeutic window during SAR development [1].
The structural difference between olivacine and ellipticine dictates their viability in formulation. Olivacine's C-1 methyl group allows for direct substitution with hydrophilic alkylamino moieties, significantly improving water solubility compared to ellipticine [1]. Furthermore, when the N-6 position of olivacine is blocked, it prevents the oxidation of the 9-hydroxy group into a toxic quinoid system—a major metabolic flaw of ellipticine [2].
| Evidence Dimension | Capacity for solubility-enhancing C-1 substitution |
| Target Compound Data | Olivacine scaffold allows C-1 alkylamino substitutions, dramatically improving water solubility and preventing toxic quinoid oxidation. |
| Comparator Or Baseline | Ellipticine lacks the C-1 substitution vector, resulting in derivatives with notoriously low bioavailability and solubility. |
| Quantified Difference | Olivacine's structure enables modifications yielding highly soluble derivatives (e.g., S16020) with nanomolar potency, whereas ellipticine's structural constraints lead to insoluble, withdrawn analogs. |
| Conditions | Chemical synthesis of pyrido[4,3-b]carbazole derivatives for aqueous formulation. |
Buyers must select olivacine to access the specific C-1 substitution vector required to overcome the historical solubility and formulation bottlenecks of carbazole alkaloids.
In comparative cytotoxicity assays, olivacine demonstrates a significantly wider therapeutic window than ellipticine. When tested against normal human dermal fibroblasts (NHDF) and various cancer cell lines, olivacine exhibited much weaker baseline cytotoxicity, providing a safer starting point for structural optimization [1].
| Evidence Dimension | Cytotoxicity against normal human dermal fibroblasts (NHDF) and baseline cancer lines |
| Target Compound Data | Olivacine exhibits lower baseline toxicity, with IC50 values ranging from 12 to 26 μM. |
| Comparator Or Baseline | Ellipticine exhibits high baseline toxicity, with IC50 values typically between 1.25 and 5.86 μM. |
| Quantified Difference | Olivacine demonstrates a 2- to 10-fold lower cytotoxicity against normal cells compared to ellipticine, providing a substantially wider safety margin. |
| Conditions | MTT and SRB cytotoxicity assays on normal NHDF and cancer cell lines. |
Procuring a less toxic baseline scaffold provides a wider therapeutic window for structural optimization, reducing the risk of late-stage failure due to off-target healthy cell death.
Olivacine derivatives show a distinct advantage in targeted oncology applications involving the p53 tumor suppressor protein. In direct comparisons, compounds derived from the olivacine scaffold induced a much stronger restoration of mutant p53 protein levels than the ellipticine reference standard[1]. This makes olivacine uniquely suited for p53-targeted drug design [2].
| Evidence Dimension | Restoration of mutant p53 suppressor activity |
| Target Compound Data | Olivacine derivatives demonstrate a robust, quantitatively stronger induction of p53 protein levels in mutant cell lines. |
| Comparator Or Baseline | Ellipticine reference standards show a significantly weaker effect on restoring p53 protein levels. |
| Quantified Difference | Olivacine derivatives exhibit a stronger dose-dependent restoration of mutant p53 suppressor function than the ellipticine baseline. |
| Conditions | 18-hour incubation in CCRF/CEM (mutant p53) and A549 (wild-type p53) cell lines. |
For research programs targeting p53 mutations, olivacine is the strictly preferred starting material due to its superior baseline modulation of the p53 pathway.
A critical procurement advantage of the olivacine scaffold is its ability to yield derivatives that evade multidrug resistance (MDR). Advanced olivacine derivatives, such as S16020, retain full potency in pure classical MDR phenotypes linked to P-glycoprotein (P-gp) overexpression, whereas standard benchmarks like Adriamycin and Elliptinium acetate suffer massive losses in efficacy [1].
| Evidence Dimension | Cytotoxicity in P-gp overexpressing MDR cell lines |
| Target Compound Data | Olivacine derivatives retain full potency in pure classical MDR phenotypes (e.g., P388/VCR-20). |
| Comparator Or Baseline | Adriamycin (Doxorubicin) and Elliptinium acetate suffer massive losses in potency due to rapid efflux. |
| Quantified Difference | Olivacine derivatives exhibit resistance factors up to 201-fold superior to Adriamycin in P388/ADR cells and are 46-fold more potent than elliptinium acetate against non-MDR panels. |
| Conditions | Continuous exposure cytotoxicity assays in P-glycoprotein overexpressing multidrug-resistant tumor cell lines. |
Researchers synthesizing therapeutics for drug-resistant cancers must procure olivacine to build molecules capable of bypassing P-gp-mediated efflux mechanisms.
Because olivacine permits critical C-1 alkylamino modifications that are structurally impossible on ellipticine, it is the required starting material for formulating aqueous-soluble pyrido[4,3-b]carbazole chemotherapeutics [1].
Olivacine is the preferred scaffold for SAR studies aimed at restoring wild-type function in mutant p53 cancer lines, as its derivatives consistently outperform ellipticine in p53 protein level reconstitution assays[2].
For programs targeting multidrug-resistant (MDR) tumors, olivacine serves as the optimal precursor. Its advanced derivatives successfully evade P-glycoprotein (P-gp) mediated efflux, maintaining nanomolar potency where standard elliptinium and doxorubicin benchmarks fail [3].